ETHYL 2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)ACETATE
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Overview
Description
ETHYL 2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)ACETATE is a heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)ACETATE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction mechanism involves a transamidation process followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
the microwave-mediated synthesis method mentioned above can be scaled up for industrial applications due to its efficiency and eco-friendly nature .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)ACETATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5,7-DIMETHYL-1,2,4-TRIAZOLO[1,5-A]PYRIMIDINE: Shares the triazolopyrimidine core structure but lacks the ethyl acetate group.
1,2,4-TRIAZOLO[1,5-A]PYRIMIDINE: A simpler analog without the dimethyl and ethyl acetate substituents.
TRIAZOLOPYRIMIDINE DERIVATIVES: Various derivatives with different substituents on the triazole and pyrimidine rings.
Uniqueness
The combination of these functional groups enhances its reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
ethyl 2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-4-17-9(16)6-18-11-13-10-12-7(2)5-8(3)15(10)14-11/h5H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUVDPQOUHOPFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN2C(=CC(=NC2=N1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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